MeO-Suc-RPY-pNA (hydrochloride)
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Overview
Description
MeO-Suc-RPY-pNA (hydrochloride) is a colorimetric substrate for serine proteases, including trypsin, chymotrypsin, kallikrein-related peptidase 7, and kallikrein-related peptidase 3/prostate-specific antigen . This compound is used to measure serine protease activity by quantifying the release of p-nitroanilide, which can be detected colorimetrically at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeO-Suc-RPY-pNA (hydrochloride) involves the coupling of N2-(4-methoxy-1,4-dioxobutyl)-L-arginyl-L-prolyl-N-(4-nitrophenyl)-L-tyrosinamide with hydrochloride . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 . The compound is then purified to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of MeO-Suc-RPY-pNA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MeO-Suc-RPY-pNA (hydrochloride) primarily undergoes hydrolysis when it interacts with serine proteases. The hydrolysis reaction cleaves the Arg-Pro-Tyr peptide sequence, releasing p-nitroanilide .
Common Reagents and Conditions
The common reagents used in the reactions involving MeO-Suc-RPY-pNA (hydrochloride) include serine proteases such as trypsin and chymotrypsin. The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and at temperatures ranging from 25°C to 37°C .
Major Products
The major product formed from the hydrolysis of MeO-Suc-RPY-pNA (hydrochloride) is p-nitroanilide, which can be quantified by its absorbance at 405 nm .
Scientific Research Applications
MeO-Suc-RPY-pNA (hydrochloride) is widely used in scientific research for the following applications:
Mechanism of Action
MeO-Suc-RPY-pNA (hydrochloride) exerts its effects by serving as a substrate for serine proteases. The proteases preferentially bind to and cleave the Arg-Pro-Tyr peptide sequence, releasing p-nitroanilide . This cleavage can be quantified by measuring the absorbance of p-nitroanilide at 405 nm, providing a measure of serine protease activity .
Comparison with Similar Compounds
Similar Compounds
Methoxy-Succinyl-Arg-Pro-Tyr-p-nitroanilide (trifluoroacetate salt): Similar to MeO-Suc-RPY-pNA (hydrochloride), this compound is also a colorimetric substrate for serine proteases.
Z-IETD-AFC: Another substrate used for measuring caspase activity in apoptosis research.
Uniqueness
MeO-Suc-RPY-pNA (hydrochloride) is unique due to its high specificity for serine proteases and its ability to provide a colorimetric readout, making it highly useful in various enzymatic assays .
Properties
Molecular Formula |
C31H41ClN8O9 |
---|---|
Molecular Weight |
705.2 g/mol |
IUPAC Name |
methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C31H40N8O9.ClH/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47;/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34);1H/t23-,24-,25-;/m0./s1 |
InChI Key |
AFFHCBMZFGZJHX-NAGNLMCHSA-N |
Isomeric SMILES |
COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |
Canonical SMILES |
COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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